molecular formula C19H18N2O2 B4703115 2-(4-propoxyphenyl)-4-quinolinecarboxamide

2-(4-propoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4703115
M. Wt: 306.4 g/mol
InChI Key: YFRUGNRSUKJBTF-UHFFFAOYSA-N
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Description

2-(4-propoxyphenyl)-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPQ belongs to the family of quinolinecarboxamides and has been shown to have promising effects in various fields of research, including neuroscience, cancer research, and infectious diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-propoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In cancer cells, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis through the activation of caspases, a family of proteins that play a key role in cell death.
Biochemical and Physiological Effects:
2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to improve cognitive function and memory retention. 2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. In cancer cells, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to induce cell death and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

2-(4-propoxyphenyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that its purity and concentration can be precisely controlled. 2-(4-propoxyphenyl)-4-quinolinecarboxamide also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-propoxyphenyl)-4-quinolinecarboxamide. In neuroscience, 2-(4-propoxyphenyl)-4-quinolinecarboxamide could be further investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In cancer research, 2-(4-propoxyphenyl)-4-quinolinecarboxamide could be further studied for its potential use in combination with other chemotherapeutic agents. 2-(4-propoxyphenyl)-4-quinolinecarboxamide could also be investigated for its potential use in treating other infectious diseases, such as tuberculosis. Further research is needed to fully understand the mechanism of action of 2-(4-propoxyphenyl)-4-quinolinecarboxamide and its potential applications in various fields of scientific research.

Scientific Research Applications

2-(4-propoxyphenyl)-4-quinolinecarboxamide has shown potential in various fields of scientific research. In neuroscience, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 2-(4-propoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(4-propoxyphenyl)-4-quinolinecarboxamide has also been investigated for its potential use in treating infectious diseases such as malaria, where it has been shown to have potent antimalarial activity.

properties

IUPAC Name

2-(4-propoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRUGNRSUKJBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.